

# Spectroscopic Profile of Dicyclohexyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *Dicyclohexyl ether*

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This technical guide provides a comprehensive overview of the spectroscopic data for **dicyclohexyl ether** ( $C_{12}H_{22}O$ ), a common organic solvent and chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **dicyclohexyl ether** is not readily available in public spectral databases. However, based on established chemical shift principles for ethers and cycloalkanes, a predicted spectroscopic profile can be outlined.<sup>[1][2][3][4][5]</sup>

### Predicted $^1H$ NMR Spectrum

Due to the symmetrical nature of **dicyclohexyl ether**, the two cyclohexyl rings are chemically equivalent. The proton environments within each ring are expected to produce complex, overlapping multiplets. The proton attached to the carbon bearing the ether oxygen (the  $\alpha$ -proton) would be the most deshielded.

Table 1: Predicted  $^1H$  NMR Data for **Dicyclohexyl Ether**



Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
H-1 (methine, $\alpha$ to oxygen)	3.2 - 3.6	Multiplet
H-2, H-3, H-4 (methylene)	1.1 - 2.0	Multiplet

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum is anticipated to show four distinct signals due to the molecule's symmetry. The carbon atom bonded to the ether oxygen is expected to have the largest chemical shift.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Dicyclohexyl Ether**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (methine, $\alpha$ to oxygen)	70 - 80
C-2	30 - 35
C-3	24 - 28
C-4	25 - 29

## Infrared (IR) Spectroscopy

The infrared spectrum of **dicyclohexyl ether** is characterized by strong absorptions corresponding to C-H and C-O stretching vibrations. The data presented here is based on the condensed phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[\[6\]](#)

Table 3: Key IR Absorption Bands for **Dicyclohexyl Ether**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925 - 2935	Strong	C-H stretch (asymmetric, CH <sub>2</sub> )
2850 - 2860	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
1445 - 1455	Medium	C-H bend (scissoring, CH <sub>2</sub> )
1100 - 1110	Strong	C-O-C stretch (asymmetric)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **dicyclohexyl ether** provides valuable information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center. The fragmentation of ethers is often initiated by cleavage alpha to the oxygen atom.

Table 4: Major Fragments in the Mass Spectrum of **Dicyclohexyl Ether**

m/z	Relative Intensity	Proposed Fragment
182	Low	[M] <sup>+</sup> (Molecular Ion)
100	Moderate	[C <sub>6</sub> H <sub>11</sub> O] <sup>+</sup>
83	High	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation)
82	High	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
55	Very High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

A solution of **dicyclohexyl ether** would be prepared by dissolving approximately 10-20 mg of the liquid in a deuterated solvent (e.g., CDCl<sub>3</sub>) to a volume of about 0.6 mL in a 5 mm NMR



tube. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of liquid **dicyclohexyl ether** is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

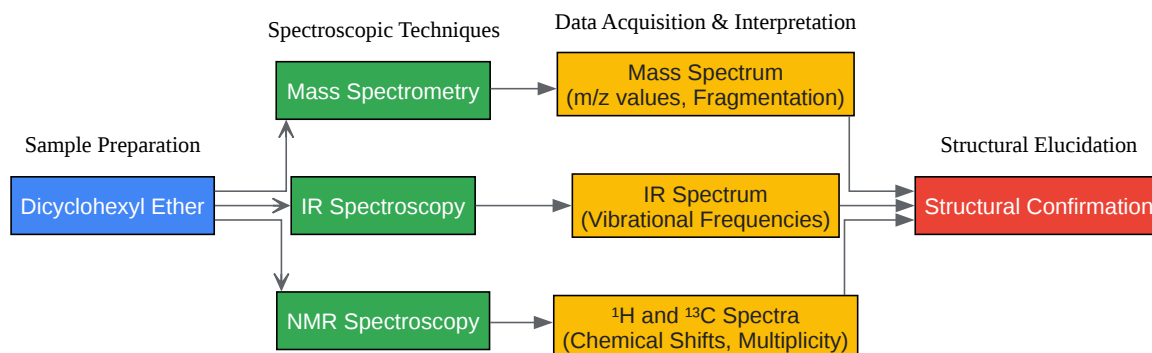
## Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of **dicyclohexyl ether**.

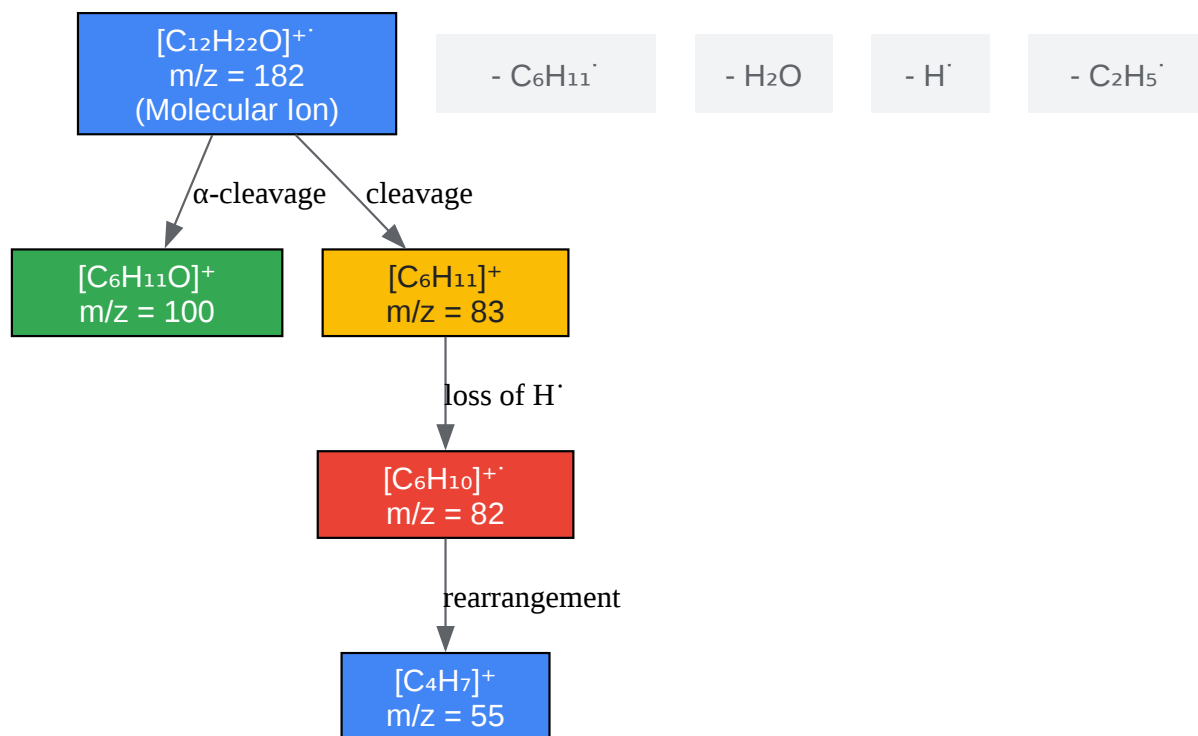




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A generalized workflow for the spectroscopic analysis of an organic compound.





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A simplified proposed fragmentation pathway for **dicyclohexyl ether** in EI-MS.

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## References

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